[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride
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Overview
Description
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions and biological studies. This compound is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases, making it a valuable tool in molecular recognition and catalysis.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include mfcd13186175, are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole-bearing compounds have been associated with potent antileishmanial and antimalarial activities .
Biochemical Pathways
Pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities, suggesting they may interact with the biochemical pathways of these diseases .
Pharmacokinetics
A related compound was found to have a long dissociation half-life (7 h), very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
The pharmacokinetic properties of a related compound suggest that it may be suitable for inhaled dosing, which could be influenced by environmental factors such as humidity and temperature .
Biochemical Analysis
Cellular Effects
Related pyrazole-bearing compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrazole-bearing compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Attachment of the Methoxyphenyl Group: The next step involves the coupling of the pyrazole ring with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.
Formation of the Boronic Acid Group: The final step involves the conversion of the boronic ester intermediate to the boronic acid form. This can be achieved through hydrolysis using an aqueous acid solution, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group in [2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride can undergo oxidation reactions to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can also undergo reduction reactions, particularly at the pyrazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Boronic esters, borates
Reduction: Reduced pyrazole derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition and molecular recognition.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride: can be compared with other boronic acid derivatives such as:
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of the pyrazole and methoxyphenyl groups.
4-Methoxyphenylboronic acid: Similar to the compound but lacks the pyrazole ring.
3,5-Dimethylphenylboronic acid: Contains the dimethylphenyl group but lacks the pyrazole and methoxyphenyl groups.
The uniqueness of This compound lies in its combination of the pyrazole ring, methoxyphenyl group, and boronic acid functionality, which provides a versatile platform for various chemical reactions and biological interactions.
Properties
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-4-methoxyphenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3.ClH/c1-8-6-9(2)15(14-8)12-7-10(18-3)4-5-11(12)13(16)17;/h4-7,16-17H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMURUQPPZFKINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)N2C(=CC(=N2)C)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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